molecular formula C8H4F3N3S B13703353 2-Amino-5-(2,3,4-trifluorophenyl)-1,3,4-thiadiazole

2-Amino-5-(2,3,4-trifluorophenyl)-1,3,4-thiadiazole

Cat. No.: B13703353
M. Wt: 231.20 g/mol
InChI Key: GDOUICFNHPTNEI-UHFFFAOYSA-N
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Description

2-Amino-5-(2,3,4-trifluorophenyl)-1,3,4-thiadiazole is a heterocyclic compound that features a thiadiazole ring substituted with an amino group and a trifluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-(2,3,4-trifluorophenyl)-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2,3,4-trifluoroaniline with thiocarbonyl diimidazole, followed by cyclization with hydrazine hydrate. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile under reflux conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also optimized to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-5-(2,3,4-trifluorophenyl)-1,3,4-thiadiazole undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The trifluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.

Major Products:

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amines and other reduced forms.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

2-Amino-5-(2,3,4-trifluorophenyl)-1,3,4-thiadiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 2-Amino-5-(2,3,4-trifluorophenyl)-1,3,4-thiadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The trifluorophenyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, while the thiadiazole ring can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

  • 2-Amino-5-chloro-N-(2,3,4-trifluorophenyl)benzamide
  • 2,3,4-Trifluorophenyl derivatives

Uniqueness: 2-Amino-5-(2,3,4-trifluorophenyl)-1,3,4-thiadiazole is unique due to the presence of the thiadiazole ring, which imparts distinct chemical properties compared to other similar compounds. The trifluorophenyl group also enhances its stability and reactivity, making it a valuable compound in various research applications.

Properties

Molecular Formula

C8H4F3N3S

Molecular Weight

231.20 g/mol

IUPAC Name

5-(2,3,4-trifluorophenyl)-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C8H4F3N3S/c9-4-2-1-3(5(10)6(4)11)7-13-14-8(12)15-7/h1-2H,(H2,12,14)

InChI Key

GDOUICFNHPTNEI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1C2=NN=C(S2)N)F)F)F

Origin of Product

United States

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